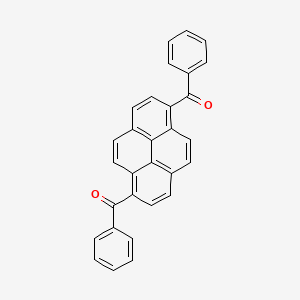

1,6-Dibenzoylpyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,6-Dibenzoylpyrene is a useful research compound. Its molecular formula is C30H18O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1,6-Dibenzoylpyrene (DBP) is a polycyclic aromatic hydrocarbon that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article explores the diverse applications of DBP, particularly in scientific research, highlighting its relevance in fields such as photochemistry, material science, and environmental monitoring.

Chemical Properties of this compound

This compound is characterized by its two benzoyl groups attached to a pyrene backbone. This structure imparts specific photophysical properties, making it suitable for various applications. Key properties include:

- Fluorescence : DBP exhibits strong fluorescence, which is essential for its use in photochemical studies.

- Stability : The compound is stable under various conditions, allowing for extended experimental use.

- Solubility : It is soluble in organic solvents, facilitating its incorporation into different matrices.

Photochemical Studies

DBP is extensively used in photochemical research due to its ability to absorb light and undergo photochemical reactions. Its applications include:

- Photosensitizers : DBP can act as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation. This property is being explored for cancer treatment and microbial disinfection.

- Fluorescent Probes : Its strong fluorescence makes DBP an excellent candidate for use as a fluorescent probe in biological imaging and tracking cellular processes.

Material Science

In material science, this compound serves several roles:

- Polymer Additive : DBP is used as an additive in polymer formulations to enhance their optical properties. Its incorporation can improve the mechanical strength and thermal stability of polymers.

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties are leveraged in the development of OLEDs, contributing to efficient light emission.

Environmental Monitoring

DBP's stability and fluorescence make it a useful compound for environmental applications:

- Pollution Detection : It can be employed as a fluorescent tracer for detecting pollutants in water and soil samples. Its ability to indicate the presence of hazardous compounds enhances environmental monitoring efforts.

- Biodegradation Studies : Researchers utilize DBP to study the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) in various environments.

Case Study 1: Photodynamic Therapy

A study investigated the effectiveness of DBP as a photosensitizer in PDT against cancer cells. The results indicated that cells treated with DBP exhibited significant cell death when exposed to light at specific wavelengths. This suggests potential therapeutic applications in oncology.

Case Study 2: Environmental Tracing

In an environmental study, researchers used DBP to trace the movement of contaminants in aquatic systems. The compound's fluorescence allowed for real-time monitoring of pollutant dispersion, demonstrating its utility as an environmental tracer.

Data Table: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Photochemistry | Photosensitizer in PDT | Effective cancer treatment |

| Material Science | Polymer additive | Enhanced optical properties |

| Environmental Monitoring | Pollution detection | Real-time tracking of contaminants |

| Biodegradation Studies | Study degradation pathways | Insights into PAH degradation |

Propriétés

Numéro CAS |

54811-16-4 |

|---|---|

Formule moléculaire |

C30H18O2 |

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

(6-benzoylpyren-1-yl)-phenylmethanone |

InChI |

InChI=1S/C30H18O2/c31-29(21-7-3-1-4-8-21)25-17-13-19-12-16-24-26(30(32)22-9-5-2-6-10-22)18-14-20-11-15-23(25)27(19)28(20)24/h1-18H |

Clé InChI |

RZGGOKRYQZPJQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4)C(=O)C6=CC=CC=C6)C=C2 |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4)C(=O)C6=CC=CC=C6)C=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.